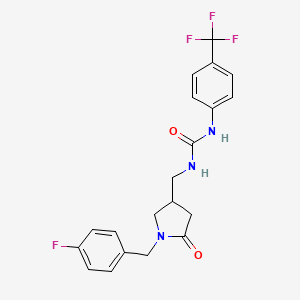

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H19F4N3O2 and its molecular weight is 409.385. The purity is usually 95%.

BenchChem offers high-quality 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Neuropharmacology

The compound 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, due to its structural complexity and potential interaction with various biochemical pathways, may find applications in neuropharmacological research. Compounds with similar structures have been studied for their effects on neural systems that motivate and reinforce behaviors related to feeding, arousal, stress, and drug abuse. For instance, orexin receptors, which are integral to the regulation of these systems, have been targeted using structurally related compounds to understand and potentially treat compulsive food intake and binge eating disorders (Piccoli et al., 2012).

Potential in Radiopharmaceuticals

The fluorine moiety within the structure of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea suggests its utility in the development of radiopharmaceuticals, particularly those involving fluorine-18 ([18F]) labeling. Compounds with fluorine substitutions are often used in PET imaging to investigate various biological processes in vivo. For example, fluorinated compounds have been synthesized for their potent nonpeptide antagonist properties and explored in the context of CCR1 antagonism, with applications in imaging inflammation or cancer metastasis sites (Mäding et al., 2006).

Research in Molecular Complexation and Crystal Engineering

The urea functionality within the compound's structure lends itself to investigations in molecular complexation and crystal engineering, aiming to develop materials with specific physical properties, such as nonlinear optical behavior. The ability to form hydrogen bonds and engage in π-π interactions makes compounds like 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea suitable for forming complex molecular architectures, which can be crucial for the design of advanced materials with tailored properties (Muthuraman et al., 2001).

Exploration in Antimicrobial and Surface Activity

The structural features of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea may contribute to antimicrobial properties and surface activity, making it a candidate for exploration in the development of new antibacterial agents or surface-active materials. The interaction of such compounds with microbial membranes or their integration into surfactant systems can provide insights into new strategies for combating microbial resistance or developing novel materials with unique surface properties (El-Sayed, 2006).

properties

IUPAC Name |

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F4N3O2/c21-16-5-1-13(2-6-16)11-27-12-14(9-18(27)28)10-25-19(29)26-17-7-3-15(4-8-17)20(22,23)24/h1-8,14H,9-12H2,(H2,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLISOUAGIKEZAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2959192.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)

![1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2959197.png)

![5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2959199.png)

![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)

![3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2959205.png)

![1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2959209.png)